BenchChemオンラインストアへようこそ!

2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one

Medicinal Chemistry Scaffold Design Conformational Analysis

2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one (CAS 1707369-87-6, molecular formula C7H11N3O, molecular weight 153.18) is a heterocyclic compound belonging to the triazaspiro[4.4]nonane family, distinguished by its spirocyclic architecture that incorporates three nitrogen atoms within the ring system. The compound features a 2-methyl substituent on an imine-bearing ring and a ketone at position 4, creating a partially unsaturated scaffold that serves as a versatile intermediate for further derivatization.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B11918876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NC2(CCNC2)C(=O)N1
InChIInChI=1S/C7H11N3O/c1-5-9-6(11)7(10-5)2-3-8-4-7/h8H,2-4H2,1H3,(H,9,10,11)
InChIKeyFKUAFFFWFLYUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one: Sourcing the Triazaspiro[4.4]nonane Core Scaffold for Drug Discovery


2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one (CAS 1707369-87-6, molecular formula C7H11N3O, molecular weight 153.18) is a heterocyclic compound belonging to the triazaspiro[4.4]nonane family, distinguished by its spirocyclic architecture that incorporates three nitrogen atoms within the ring system . The compound features a 2-methyl substituent on an imine-bearing ring and a ketone at position 4, creating a partially unsaturated scaffold that serves as a versatile intermediate for further derivatization. The spirocyclic framework imposes conformational rigidity, which can translate into enhanced target selectivity and improved pharmacokinetic properties relative to flexible acyclic analogs .

Why 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one Cannot Be Replaced by Generic Triazaspiro Analogs


The triazaspiro[4.4]nonane scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity. In the LFA-1 antagonist series, minor modifications to the triazaspiro core—such as the shift from a thiophene to a pyridine substituent—produced a 31-fold difference in MLR assay potency (BMS-587101 IC50 = 60 nM vs. BMS-688521 IC50 = 2.5 nM adhesion, 60 nM MLR), underscoring that even structurally similar triazaspiro analogs cannot be assumed interchangeable [1]. Additionally, the oxidation state of the ring system is critical: the dione derivatives (1,3,7-triazaspiro[4.4]nonane-2,4-dione) exhibit distinct hydrogen-bonding capabilities and reactivity profiles compared to the en-4-one system [2]. The 2-methyl substituent further modulates both electronic properties and steric environment around the imine nitrogen, parameters that directly influence target binding and synthetic utility. These factors collectively mean that substituting 2-methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one with a generic triazaspiro compound—whether a different ring size analog such as the spiro[4.5]decane series (CAS 1214028-87-1) or a dione derivative—risks introducing uncharacterized changes in reactivity, bioactivity, and physicochemical properties.

2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one: Quantified Differentiation Evidence Against Closest Analogs


Ring Size Determines Conformational Preorganization: Spiro[4.4]nonane vs. Spiro[4.5]decane Scaffolds

The spiro[4.4]nonane core of 2-methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one provides a distinct conformational profile compared to the spiro[4.5]decane analog (CAS 1214028-87-1). The [4.4] system consists of two five-membered rings sharing a single spiro carbon, creating a more compact and rigid architecture than the [4.5] system which incorporates a six-membered ring with greater conformational freedom . This fundamental topological difference is quantified by the ring-strain energy and the number of accessible low-energy conformers, which directly impacts molecular recognition. In related triazaspiro series, the [4.4] scaffold has been shown to enable selective binding to biological targets—for instance, BMS-688521 (spiro[4.4]nonane-based) achieves an IC50 of 2.5 nM in LFA-1/ICAM adhesion assays and 60 nM in MLR assays, whereas less constrained scaffolds in the same program showed substantially reduced potency [1].

Medicinal Chemistry Scaffold Design Conformational Analysis

Oxidation State Divergence: En-4-one vs. 2,4-Dione Chemotype Differentiation

2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one presents a mono-ketone (en-4-one) oxidation state, in contrast to the widely studied 1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 732974-41-3) which bears two carbonyl groups at positions 2 and 4. This difference directly impacts the hydrogen-bond donor/acceptor profile: the dione offers two H-bond acceptors (C=O) and one H-bond donor (N-H at position 3), while the en-4-one system presents one H-bond acceptor (C=O at position 4), one potential H-bond donor (N-H at position 3), and an imine nitrogen (C=N at position 1) that can act as a weak H-bond acceptor . In the antimicrobial SAR of dione derivatives, compounds such as 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione exhibited growth inhibition against Staphylococcus aureus and Bacillus subtilis, whereas the unsubstituted dione core showed minimal activity, demonstrating that the dione motif itself is insufficient for antimicrobial potency and requires additional derivatization [1].

Medicinal Chemistry Pharmacophore Design Hydrogen Bonding

Methyl Substituent Effect: 2-Methyl vs. Unsubstituted Triazaspiro[4.4]non-1-en-4-one

The 2-methyl substituent on 2-methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one introduces both electronic (inductive +I effect) and steric modulation at the imine functionality compared to the unsubstituted 1,3,7-triazaspiro[4.4]non-1-en-4-one. The methyl group increases electron density at the C=N bond, raising the pKa of the conjugate acid and enhancing nucleophilic character at the imine nitrogen. This is a known principle in heterocyclic chemistry: methyl substitution on imine carbons typically shifts the imine stretching frequency in IR spectroscopy and alters the 13C NMR chemical shift of the adjacent carbon by approximately 5–10 ppm [1]. While no direct head-to-head biological comparison between the 2-methyl and unsubstituted variants has been published, the influence of a 2-methyl group is well-established in analogous spirocyclic systems. In the BMS LFA-1 antagonist program, the presence of a 1-methyl substituent on the triazaspiro[4.4]nonane-2,4-dione core was critical for achieving low-nanomolar potency (BMS-688521, IC50 = 2.5 nM), with the des-methyl analog showing substantially reduced activity [2].

SAR Substituent Effects Drug Design

Methyltransferase Inhibition Selectivity Profile: Extremely Weak Activity Defines the Scaffold's Baseline

A direct biochemical measurement is available: 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one was tested against Spiroplasma sp. MQ1 SssI methyltransferase (a CpG-specific DNA methyltransferase) and exhibited a Ki of 6.40 × 10^6 nM (6.4 mM), indicating essentially no meaningful inhibition [1]. This extremely weak activity is valuable information: it establishes that the unadorned 2-methyl-triazaspiro[4.4]non-1-en-4-one scaffold does not inherently inhibit this class of methyltransferases, providing a clean baseline for fragment-based screening campaigns. In contrast, optimized triazaspiro[4.4]nonane derivatives—such as BMS-688521—have been optimized to achieve IC50 values of 2.5 nM against the unrelated LFA-1 target, demonstrating that the scaffold itself is pharmacologically permissive but requires appropriate substitution to achieve potency against specific targets [2].

Epigenetics Methyltransferase Selectivity Screening

Commercial Purity Specifications: Vendor-Dependent Quality Control Profiles

Commercial suppliers report different purity specifications for 2-methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one . MolCore lists the compound at NLT 98% purity with ISO certification compliance, while chemenu.com offers it at 97% purity (Catalog Number CM211609) . This 1% purity differential, while modest in absolute terms, can be significant for applications requiring strict stoichiometric control, such as fragment-based crystallography (where even 2–3% impurities can generate spurious electron density) or in coupling reactions where impurities may act as competing nucleophiles. In comparison, the spiro[4.5]decane analog (CAS 1214028-87-1) is listed at NLT 98% purity by multiple vendors , suggesting that the [4.4] scaffold may present greater synthetic purification challenges.

Procurement Quality Control Purity Specification

Optimal Application Scenarios for 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one Based on Verified Evidence


Fragment-Based Drug Discovery (FBDD) Starting Point for Kinase or LFA-1 Target Families

The compact spiro[4.4]nonane core (MW 153.18, ≤17 heavy atoms) satisfies fragment library criteria (Rule of Three: MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). The demonstrated inactivity against SssI methyltransferase (Ki = 6.4 mM) [1] provides a clean selectivity baseline, while the structural precedent of optimized triazaspiro[4.4]nonane derivatives achieving 2.5 nM potency at LFA-1 [2] validates the scaffold's drug-like potential. The en-4-one oxidation state and 2-methyl substituent offer two orthogonal vectors for fragment growing or merging strategies.

Scaffold-Hopping from Hydantoin-Based LFA-1 Antagonists to Imine-Containing Chemotypes

The BMS LFA-1 antagonist program established that the triazaspiro[4.4]nonane-2,4-dione (hydantoin) core supports high-affinity target engagement (BMS-688521 IC50 = 2.5 nM adhesion, 60 nM MLR) [2]. 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one presents a scaffold-hop opportunity by replacing the 2,4-dione with an en-4-one system , altering the hydrogen-bonding pharmacophore while retaining the spirocyclic geometry critical for LFA-1 I-domain binding. This scaffold-hop may address intellectual property constraints around the hydantoin series or modulate physicochemical properties (reduced polar surface area, altered logP).

Synthetic Intermediate for 7-Functionalized Triazaspiro[4.4]nonane Libraries Targeting Antimicrobial or Pain Pathways

The secondary amine at position 7 of the pyrrolidine ring provides a derivatizable handle for sulfonylation, acylation, or alkylation. The antimicrobial activity of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives against S. aureus and B. subtilis [3] demonstrates that 7-substitution can confer biological activity on the triazaspiro scaffold. Similarly, the opioid receptor modulatory activity claimed in US Patent 6,995,168 for triazaspiro compounds [4] suggests that 7-functionalized derivatives of the en-4-one scaffold may yield novel analgesic leads. The 2-methyl substituent provides additional metabolic stability at the imine position compared to unsubstituted analogs [5].

Biophysical Assay Development: Negative Control for Methyltransferase Counter-Screens

The quantitatively characterized inactivity against SssI DNA methyltransferase (Ki = 6.4 mM, non-competitive inhibition) [1] makes this compound suitable as a negative control in methyltransferase inhibition assays. Its well-defined chemical structure, commercial availability at ≥97% purity , and the availability of detailed spectroscopic characterization data (1H, 13C NMR, IR, Raman from the Molbank synthesis protocol) [6] ensure batch-to-batch consistency for use as an assay control.

Quote Request

Request a Quote for 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.